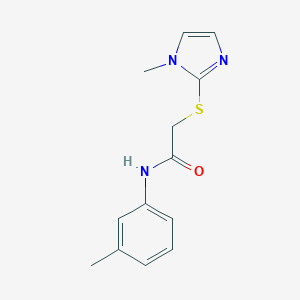
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of glutamate receptors. In
Mechanism of Action
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype of glutamate receptors. Glutamate receptors are ionotropic receptors that are activated by the binding of glutamate. Activation of glutamate receptors leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. DMQX blocks the binding of glutamate to AMPA receptors, which prevents the influx of calcium ions into the cell and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
DMQX has a variety of biochemical and physiological effects. As a potent antagonist of glutamate receptors, DMQX can block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. This suggests that DMQX may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMQX is its potency as an antagonist of glutamate receptors. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. However, there are also limitations to the use of DMQX in lab experiments. One limitation is the potential for off-target effects, as DMQX may interact with other receptors in addition to glutamate receptors. Additionally, DMQX may have different effects in different experimental models, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on DMQX. One area of research is the development of more selective antagonists of glutamate receptors. This could help to minimize off-target effects and improve the specificity of experiments. Another area of research is the development of DMQX derivatives with improved pharmacokinetic properties. This could help to improve the therapeutic potential of DMQX for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX in different experimental models.
Synthesis Methods
DMQX is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis process involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 2,7-dimethyl-4,6-dioxoheptanoic acid to form the corresponding ester. The final step in the synthesis process involves the reaction of the ester with 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one to form DMQX.
Scientific Research Applications
DMQX has been extensively studied for its potential applications in scientific research. One of the primary applications of DMQX is as a tool for studying the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in a wide range of physiological processes, including learning and memory. DMQX is a potent antagonist of glutamate receptors and can be used to block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes.
properties
Product Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molecular Formula |
C33H33ClN2O4 |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-11-12-21(15-24(19)34)36-25-17-33(2,3)18-26(37)29(25)28(23-16-22(39-4)13-14-27(23)40-5)30(32(36)35)31(38)20-9-7-6-8-10-20/h6-16,28H,17-18,35H2,1-5H3 |
InChI Key |
IDROGJXXBUIACS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)